4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride
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Overview
Description
4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the oxadiazole ring and piperidine moiety in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the ethoxyphenyl group: This step involves the alkylation of the oxadiazole ring with 3-ethoxyphenyl ethyl halides in the presence of a base such as potassium carbonate.
Introduction of the piperidine moiety: The final step involves the reaction of the intermediate with piperidine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted oxadiazole or piperidine derivatives.
Scientific Research Applications
4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs for neurological disorders.
Biology: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industry: It is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride involves its interaction with specific molecular targets in the body. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-{5-[2-(3-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride
- 4-{5-[2-(3-Phenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride
Uniqueness
4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride is unique due to the presence of the ethoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This modification can enhance its solubility, stability, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
5-[2-(3-ethoxyphenyl)ethyl]-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2.ClH/c1-2-21-15-5-3-4-13(12-15)6-7-16-19-17(20-22-16)14-8-10-18-11-9-14;/h3-5,12,14,18H,2,6-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTLGIVJJYBCJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CCC2=NC(=NO2)C3CCNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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